1H-Indole, 3-(2-propyl-5-oxazolyl)-

描述

1H-Indole, 3-(2-propyl-5-oxazolyl)- is a natural product found in Streptomyces with data available.

生物活性

1H-Indole, 3-(2-propyl-5-oxazolyl)- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

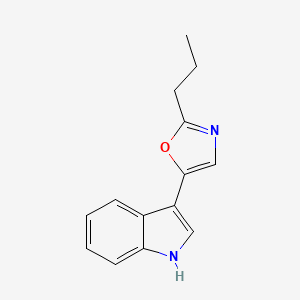

1H-Indole, 3-(2-propyl-5-oxazolyl)-, with the CAS number 93773-64-9, is characterized by its indole and oxazole moieties. The compound's structure contributes to its unique biological activity, making it a subject of interest in medicinal chemistry.

Biological Activities

1H-Indole, 3-(2-propyl-5-oxazolyl)- exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, making it suitable for agricultural applications as a pesticide.

- Anticancer Properties : Research indicates that derivatives of the indole scaffold possess significant anticancer activity. The mechanisms often involve modulation of cell signaling pathways and induction of apoptosis in cancer cells .

- Antioxidant Effects : The compound may also exhibit antioxidant properties, contributing to cellular protection against oxidative stress .

The biological effects of 1H-Indole, 3-(2-propyl-5-oxazolyl)- are mediated through several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes involved in metabolic pathways, influencing their activity and leading to altered cellular functions.

- Cell Signaling Modulation : It has been reported to modulate key signaling pathways that regulate cell proliferation and survival, particularly in cancer cells .

- Oxidative Stress Response : By enhancing the activity of antioxidant enzymes, this compound may help mitigate oxidative damage in cells .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antioxidant | Enhances antioxidant enzyme activity |

Case Study: Anticancer Activity

A study investigated the anticancer potential of 1H-Indole, 3-(2-propyl-5-oxazolyl)- on human breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Table 2: Dosage Effects in Animal Models

科学研究应用

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds containing the oxazole moiety have shown promising activity against various cancer cell lines. The mechanisms of action often involve:

- Inhibition of cell proliferation : Many indole derivatives disrupt cancer cell growth by inducing apoptosis or inhibiting cell cycle progression.

- Targeting specific pathways : Some studies indicate that these compounds may act on pathways such as the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer development .

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain substitutions on the indole ring can enhance activity against bacterial strains, including multidrug-resistant strains. The structure-activity relationship (SAR) is critical in determining the efficacy of these compounds against pathogens .

Applications in Drug Development

1H-Indole, 3-(2-propyl-5-oxazolyl)- serves as a scaffold for developing new therapeutic agents. Its applications include:

- Lead compound in drug discovery : The unique structure allows for modifications that can lead to more potent and selective drugs.

- Potential in treating infectious diseases : Given its antimicrobial properties, this compound may be further developed into treatments for bacterial infections .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of indole derivatives demonstrated significant anticancer activity against different cancer types. The most potent compound exhibited an IC50 value in the nanomolar range, indicating strong inhibition of cancer cell proliferation. This study underscores the importance of indole derivatives in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial activity of indole derivatives against various bacterial strains. Results showed that certain modifications led to enhanced activity against resistant strains, making them candidates for further development as antimicrobial agents .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1H-Indole, 3-(2-propyl-5-oxazolyl)-, and how can reaction conditions be optimized?

- Methodology :

- A two-step synthesis is often employed:

Intermediate formation : React hydroxylamine hydrochloride with ethanol under reflux to generate oxadiazole precursors .

Coupling reaction : Use 1H-indole-3-carboxaldehyde with ceric ammonium nitrate (CAN) and polyethylene glycol (PEG) at 80°C to attach the indole moiety .

- Optimization involves adjusting solvent polarity (e.g., PEG for solubility), temperature control (80°C for coupling efficiency), and stoichiometric ratios (1.1:1 aldehyde-to-precursor ratio) to minimize byproducts .

Q. How can researchers characterize the structural purity of 1H-Indole, 3-(2-propyl-5-oxazolyl)-?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Confirm indole C3 substitution via downfield shifts in -NMR (δ 7.8–8.2 ppm for oxazole protons) and -NMR (δ 160–165 ppm for oxazole carbons) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify polar impurities .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodology :

- Antimicrobial screening : Follow Clinical and Laboratory Standards Institute (CLSI) guidelines using broth microdilution assays against Candida albicans and Staphylococcus aureus, with fluconazole as a positive control .

- Cytotoxicity assays : Employ MTT tests on HepG2 liver cancer cells, comparing IC values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How do structural modifications at the oxazole or indole rings affect bioactivity?

- Methodology :

- Structure-Activity Relationship (SAR) :

- Replace the propyl group at oxazole-C2 with bulkier substituents (e.g., cyclopropyl) to enhance lipophilicity and membrane permeability .

- Introduce electron-withdrawing groups (e.g., fluorine) at indole-C5 to improve binding to enzyme active sites (e.g., 5-LOX inhibition) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX) .

Q. How can researchers resolve discrepancies in reported biological activity data?

- Case Study : Anticancer activity against HepG2 varies across studies (~30% inhibition in PubChem data vs. higher activity in oxadiazole derivatives ).

- Root-cause analysis :

Compare assay conditions (e.g., cell passage number, serum concentration).

Validate compound stability in DMSO/medium via LC-MS to rule out degradation .

Replicate experiments with standardized protocols (e.g., NCI-60 panel guidelines).

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

- Methodology :

- Intermediate isolation : Purify oxazole precursors via column chromatography (silica gel, ethyl acetate/hexane) before indole coupling .

- Catalyst optimization : Replace CAN with milder Lewis acids (e.g., ZnCl) to reduce side reactions .

- Scale-up adjustments : Use flow chemistry for continuous reflux, improving heat transfer and consistency .

Q. How can researchers evaluate the compound’s potential as a dual inhibitor (e.g., antimicrobial and anticancer)?

- Methodology :

- Multi-target assays : Screen against kinase panels (e.g., EGFR, VEGFR2) and microbial efflux pumps (e.g., C. albicans CDR1) .

- Synergy studies : Combine with standard drugs (e.g., 5-fluorouracil) to calculate combination indices (CI) using CompuSyn software .

Q. Methodological Challenges and Solutions

Q. What analytical techniques differentiate regioisomers or tautomeric forms?

- Approach :

- X-ray crystallography : Resolve tautomerism (e.g., oxazole vs. oxazolium forms) via single-crystal analysis .

- Tandem MS/MS : Fragment ions at m/z 215 (indole ring) and m/z 98 (oxazole) confirm regiochemistry .

Q. How to address solubility issues in in vivo studies?

- Solutions :

属性

IUPAC Name |

5-(1H-indol-3-yl)-2-propyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-2-5-14-16-9-13(17-14)11-8-15-12-7-4-3-6-10(11)12/h3-4,6-9,15H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQVQYHMHWZCAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(O1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918125 | |

| Record name | 3-(2-Propyl-1,3-oxazol-5-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93773-64-9 | |

| Record name | WS 30581A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093773649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Propyl-1,3-oxazol-5-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。